Ethyl 5-bromo-3-fluoropicolinate

Description

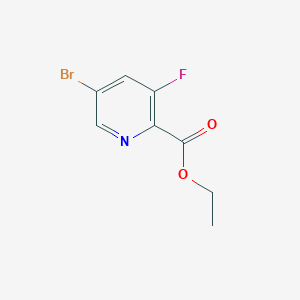

Ethyl 5-bromo-3-fluoropicolinate is a halogenated picolinate ester featuring a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester moiety.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

ethyl 5-bromo-3-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

WNKRKPBQQRDZFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of Ethyl 5-bromo-3-fluoropicolinate are other picolinate esters, such as Mthis compound , which differ only in the ester substituent (methyl vs. ethyl). Below is a detailed comparison:

Key Differences and Implications

Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability in biological systems. Solubility: The ethyl derivative may show lower aqueous solubility but better compatibility with non-polar solvents, influencing reaction conditions in synthetic applications.

Synthetic Utility :

- Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, whereas methyl esters may hydrolyze more readily under basic conditions. This stability difference could affect their roles as intermediates in multi-step syntheses.

Discontinuation may also reflect shifting research priorities toward analogs with alternative substituents (e.g., chlorine or trifluoromethyl groups).

Table 1: Comparative Data for Ethyl and Mthis compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.